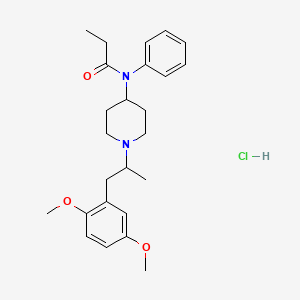
Benzhydrocodone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzhydrocodone is an opioid prodrug of the morphinan class, specifically designed to be an analgesic with a lower potential for abuse compared to traditional opioids. It is a combination of hydrocodone and benzoic acid, where this compound itself is inactive and acts as a prodrug to hydrocodone upon cleavage of the benzoate portion of the molecule . This compound is primarily used for the short-term management of acute pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzhydrocodone involves the esterification of hydrocodone with benzoic acid. This process can be carried out using various esterification techniques, including the use of acid chlorides or anhydrides in the presence of a base or acid catalyst . The reaction typically requires controlled conditions to ensure the selective formation of the ester bond without affecting other functional groups in the molecule.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzhydrocodone undergoes several types of chemical reactions, including:
Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, its active metabolite, hydrocodone, can undergo such reactions in the body.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from the hydrolysis of this compound are hydrocodone and benzoic acid .
Scientific Research Applications
Benzhydrocodone has several scientific research applications, particularly in the fields of medicine and pharmacology:
Pain Management: This compound is primarily used for the short-term management of acute pain, providing effective analgesia with a lower potential for abuse.
Abuse-Deterrent Formulations: Research has focused on developing abuse-deterrent formulations of this compound to reduce the risk of opioid misuse and addiction.
Pharmacokinetics and Pharmacodynamics: Studies have been conducted to understand the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion.
Mechanism of Action
Benzhydrocodone is a prodrug that is rapidly metabolized to hydrocodone, which acts on the central nervous system to produce analgesia. Hydrocodone binds to mu-opioid receptors in the brain, altering the perception of and response to pain . The exact mechanism of analgesia involves the inhibition of pain signal transmission and modulation of pain pathways .
Comparison with Similar Compounds
Benzhydrocodone is unique compared to other opioid analgesics due to its prodrug nature and lower potential for abuse. Similar compounds include:
Hydrocodone: The active metabolite of this compound, used widely for pain management.
Oxycodone: Another opioid analgesic with a higher potential for abuse compared to this compound.
Morphine: A potent opioid analgesic with a different chemical structure and higher risk of addiction.
This compound’s uniqueness lies in its design to be less prone to abuse while providing effective pain relief .
Properties
Key on ui mechanism of action |
Benzyhydrocodone is not reported to have pharmacological activity of its own and it not present in the plasma at detectable concentrations. Its active metabolite, [hydrocodone] is a mu-opioid receptor agonist. |
|---|---|
CAS No. |
1259440-61-3 |
Molecular Formula |
C25H25NO4 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
[(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] benzoate |
InChI |
InChI=1S/C25H25NO4/c1-26-13-12-25-17-9-11-20(29-24(27)15-6-4-3-5-7-15)23(25)30-22-19(28-2)10-8-16(21(22)25)14-18(17)26/h3-8,10-11,17-18,23H,9,12-14H2,1-2H3/t17-,18+,23-,25-/m0/s1 |
InChI Key |
VPMRSLWWUXNYRY-PJCFOSJUSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=CC4)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=CC4)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-[8-oxo-2-[(2-oxo-1H-pyridin-3-yl)amino]-7H-purin-9-yl]cyclohexyl]acetonitrile](/img/structure/B10817576.png)
![methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate](/img/structure/B10817596.png)

![1-(4-Cyanophenyl)-3-[4-[4-[(4-cyanophenyl)carbamoylamino]phenoxy]phenyl]urea](/img/structure/B10817606.png)



![(3R)-3-[(4S,5S)-2-(5-chloro-2-hydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazol-4-yl]-3-hydroxypropanoic acid](/img/structure/B10817625.png)

![(E)-[4-(3,5-Difluorophenyl)-3h-Pyrrolo[2,3-B]pyridin-3-Ylidene](3-Methoxyphenyl)methanol](/img/structure/B10817633.png)
![[4-(4-Acetylamino-phenyl)-3,5-dioxo-4-aza-tricyclo[5.2.2.0 2,6]undec-1-ylcarbamoyloxy]-acetic acid](/img/structure/B10817642.png)
